![molecular formula C17H26O5 B1201879 Farformolide B CAS No. 69618-93-5](/img/structure/B1201879.png)
Farformolide B
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Overview
Description
Farformolide B is a natural product found in Farfugium japonicum and Ligularia sagitta with data available.
Scientific Research Applications
Molecular Characterization and Theoretical Analysis
Farformolide B, a natural product isolated from Farfugium japonicum, has been extensively studied for its molecular structure and thermodynamic properties. NMR spectroscopy, mass spectroscopy, and X-ray crystallography, along with theoretical calculations, were employed to elucidate its stereochemical structure. Important thermodynamic properties such as ionization potentials, energy gaps, and vibration frequencies were calculated, providing insights into its chemical behavior and potential applications (Hsieh, Lu, & Su, 2005).
Antifungal Applications
Research has demonstrated the potential antifungal applications of compounds similar to farformolide B. For instance, farnesol, a sesquiterpene alcohol, showed inhibitory effects against Cryptococcus neoformans, a significant fungal pathogen. This suggests that compounds structurally related to farformolide B, like farnesol, could be explored for their antifungal properties (Cordeiro et al., 2012).
Farnesyl Protein Transferase Inhibition
Farformolide B and its analogs have been found to inhibit farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins. Such inhibition has implications in disrupting cellular processes in cancer cells, presenting a potential avenue for cancer therapeutics research (Lee et al., 2002).
properties
CAS RN |
69618-93-5 |
---|---|
Product Name |
Farformolide B |
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4S,4aS,5S,8aS,9aS)-8a-hydroxy-4,9a-dimethoxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C17H26O5/c1-10-7-6-8-16(19)9-17(21-5)12(11(2)14(18)22-17)13(20-4)15(10,16)3/h10,13,19H,6-9H2,1-5H3/t10-,13+,15-,16-,17-/m0/s1 |
InChI Key |
YXGXDLSSHQUMKC-ROBJAKRVSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@@]1([C@@H](C3=C(C(=O)O[C@]3(C2)OC)C)OC)C)O |
SMILES |
CC1CCCC2(C1(C(C3=C(C(=O)OC3(C2)OC)C)OC)C)O |
Canonical SMILES |
CC1CCCC2(C1(C(C3=C(C(=O)OC3(C2)OC)C)OC)C)O |
Other CAS RN |
69618-93-5 |
synonyms |
farformolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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